

# **Evaluating the Therapeutic Index of TAS-114 in Combination Therapy: A Comparative Guide**

Author: BenchChem Technical Support Team. Date: December 2025



An objective analysis of **TAS-114**'s performance in combination with fluoropyrimidine-based chemotherapies, supported by experimental data, for researchers, scientists, and drug development professionals.

TAS-114, a first-in-class oral dual inhibitor of deoxyuridine triphosphatase (dUTPase) and dihydropyrimidine dehydrogenase (DPD), is designed to improve the therapeutic efficacy of fluoropyrimidine-based chemotherapy.[1][2] By inhibiting DPD, the primary enzyme for 5-fluorouracil (5-FU) catabolism, TAS-114 increases the bioavailability of 5-FU.[2][3] Simultaneously, its inhibition of dUTPase enhances the antitumor activity of 5-FU by promoting the incorporation of its active metabolites into DNA, leading to DNA damage and tumor cell death.[4] This dual-inhibition strategy aims to widen the therapeutic window of fluoropyrimidines by increasing their anti-cancer effects while potentially allowing for lower, less toxic doses.

This guide provides a comparative overview of the therapeutic index of **TAS-114** when used in combination with S-1 (an oral fluoropyrimidine) and capecitabine, drawing upon data from preclinical and clinical studies.

### Performance Data: TAS-114 in Combination Therapy

The following tables summarize the efficacy and safety data from key clinical trials evaluating **TAS-114** in combination with S-1 and capecitabine.



# Table 1: Efficacy of TAS-114 in Combination with S-1 in Advanced Non-Small-Cell Lung Cancer (NSCLC)

A randomized, phase 2 study compared the efficacy of **TAS-114** combined with S-1 versus S-1 alone in patients with advanced NSCLC who had previously received at least two treatment regimens.

| Efficacy<br>Endpoint                         | TAS-114 + S-1<br>(n=61) | S-1<br>Monotherapy<br>(n=66) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|-------------------------|------------------------------|--------------------------|---------|
| Overall<br>Response Rate<br>(ORR)            | 19.7%                   | 10.3%                        | -                        | -       |
| Median<br>Progression-Free<br>Survival (PFS) | 3.65 months             | 4.17 months                  | 1.16 (0.71-1.88)         | 0.2744  |
| Disease Control<br>Rate (DCR)                | 80.3%                   | 75.9%                        | -                        | -       |
| Median Overall<br>Survival (OS)              | 7.92 months             | 9.82 months                  | 1.31 (0.80-2.14)         | 0.1431  |

Data sourced from a Phase 2 study in patients with advanced NSCLC.

## Table 2: Safety Profile of TAS-114 in Combination with S-1 in Advanced NSCLC

The same phase 2 study also reported on the safety and tolerability of the combination therapy.

| Adverse Event (Grade ≥3)  | TAS-114 + S-1    | S-1 Monotherapy |
|---------------------------|------------------|-----------------|
| Anemia                    | Higher Incidence | Lower Incidence |
| Skin Toxicities           | Higher Incidence | Lower Incidence |
| All Treatment-Related AEs | Higher Incidence | Lower Incidence |





Qualitative summary from the safety findings of the Phase 2 study.

# Table 3: Safety and Efficacy of TAS-114 in Combination with S-1 in Advanced Solid Tumors (Phase I)

A first-in-human phase 1 study established the maximum tolerated dose (MTD) and recommended dose (RD) for the combination of **TAS-114** and S-1 in patients with various advanced solid tumors.

| Parameter                                                                                                  | Finding                                                                                               |
|------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------|
| Maximum Tolerated Dose (MTD)                                                                               | TAS-114 200 mg/m <sup>2</sup> + S-1 36 mg/m <sup>2</sup>                                              |
| Recommended Dose (RD)                                                                                      | TAS-114 240 mg/m² + S-1 30 mg/m²                                                                      |
| Common Treatment-Related Adverse Events                                                                    |                                                                                                       |
| Anemia, lymphocytopenia, leukopenia, neutropenia, decreased appetite, rash, nausea, pigmentation disorder. |                                                                                                       |
| Preliminary Efficacy                                                                                       | _                                                                                                     |
| Partial Response (PR)                                                                                      | Observed in 10 patients (NSCLC, pancreatic neuroendocrine tumor, gastric cancer, gallbladder cancer). |

Data from a Phase 1 dose-escalation study.

# Table 4: Safety and Efficacy of TAS-114 in Combination with Capecitabine in Advanced Solid Tumors (Phase I)

A phase I study evaluated the safety and MTD of **TAS-114** in combination with capecitabine in patients with advanced solid tumors, primarily colorectal and breast cancer.



| Parameter                                                                                        | Finding                                            |
|--------------------------------------------------------------------------------------------------|----------------------------------------------------|
| Maximum Tolerated Dose (MTD)                                                                     | TAS-114 360 mg/m² BID + capecitabine 380 mg/m² BID |
| Dose-Limiting Toxicities                                                                         |                                                    |
| Palmar-plantar erythrodysesthesia (Grade 2 and 3), rash (Grade 2), maculopapular rash (Grade 3). |                                                    |
| Common Grade ≥3 Treatment-Emergent AEs                                                           | _                                                  |
| Anemia (19.2%), fatigue (7.7%), stomatitis (6.7%), maculopapular rash (5.8%).                    |                                                    |
| Preliminary Efficacy (Expansion Cohorts)                                                         | _                                                  |
| Partial Response (PR)                                                                            | 3.6% (2 patients)                                  |
| Stable Disease (SD) for ≥6 weeks                                                                 | 32.7% (18 patients)                                |

Data from a Phase 1 study of **TAS-114** with capecitabine.

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the design of the clinical trials, the following diagrams are provided.





Click to download full resolution via product page

Caption: Mechanism of action of **TAS-114** in combination with fluoropyrimidines.





Click to download full resolution via product page

Caption: Generalized workflow for a randomized Phase 2 clinical trial of **TAS-114**.



### **Experimental Protocols**

Below are summarized methodologies for the key clinical trials cited in this guide.

## Phase 2 Study of TAS-114 with S-1 in NSCLC (NCT02855125)

- Study Design: A randomized, open-label, phase 2 study conducted internationally.
- Patient Population: Patients with advanced or metastatic NSCLC who had received at least two prior therapies.
- Randomization: Patients were randomized 1:1 to receive either TAS-114 in combination with S-1 or S-1 alone.
- Treatment Arms:
  - Combination Arm: TAS-114 (400 mg) plus S-1 (30 mg/m²).
  - Monotherapy Arm: S-1 (30 mg/m²).
- Primary Endpoint: Progression-free survival (PFS), assessed by an independent central review.
- Secondary Endpoints: Overall survival (OS), overall response rate (ORR), disease control rate (DCR), and safety.
- Efficacy Evaluation: Tumor response was evaluated according to Response Evaluation
  Criteria in Solid Tumors (RECIST) version 1.1.

### Phase 1 Study of TAS-114 with S-1 (First-in-Human)

- Study Design: A dose-escalation study with a 3+3 design to determine the MTD and RD.
- Patient Population: Patients with advanced solid tumors refractory to standard therapy.
- Dosing: TAS-114 was administered orally twice daily for 14 days, followed by a 7-day rest period, in combination with S-1. The dose of TAS-114 was escalated from 5 mg/m² to 240



mg/m<sup>2</sup>.

- Primary Objectives: To assess the safety, determine the MTD, and establish the RD of the combination.
- Evaluations: Safety, efficacy, and pharmacokinetics were evaluated. Dose-limiting toxicities (DLTs) were assessed during the first treatment cycle.

## Phase 1 Study of TAS-114 with Capecitabine (NCT02025803)

- Study Design: A two-part study consisting of a dose-escalation phase to determine the MTD and an expansion phase to further evaluate safety and preliminary efficacy at the MTD.
- Patient Population: Patients with advanced solid tumors for which no standard therapy was available.
- Dosing: Patients received increasing doses of TAS-114 twice daily in combination with capecitabine for 14 days, followed by a 7-day rest period (21-day cycle).
- Primary Objectives: To evaluate the safety and determine the MTD of the combination.
- Secondary Objectives: To assess pharmacokinetics and preliminary antitumor activity.

### Conclusion

The combination of **TAS-114** with fluoropyrimidine-based therapies, such as S-1 and capecitabine, has demonstrated a manageable safety profile and signs of antitumor activity in early-phase clinical trials. In a phase 2 study in advanced NSCLC, the addition of **TAS-114** to S-1 increased the overall response rate but did not translate into an improvement in progression-free or overall survival, while increasing the incidence of certain adverse events. The therapeutic index of **TAS-114** in combination therapy, therefore, requires further investigation to identify patient populations and combination strategies that can maximize the clinical benefit of its dual dUTPase and DPD inhibitory mechanism. The preclinical rationale for improving the therapeutic window is strong, but optimizing its application in the clinical setting remains a key challenge.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. TAS-114, a First-in-Class Dual dUTPase/DPD Inhibitor, Demonstrates Potential to Improve Therapeutic Efficacy of Fluoropyrimidine-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Evaluating the Therapeutic Index of TAS-114 in Combination Therapy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611158#evaluating-the-therapeutic-index-of-tas-114-in-combination-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com